(1R,6S)-trans-Moxifloxacin
Overview
Description
(1R,6S)-trans-Moxifloxacin is a stereoisomer of moxifloxacin, a fourth-generation fluoroquinolone antibiotic. Moxifloxacin is widely used to treat various bacterial infections, including respiratory tract infections, skin infections, and intra-abdominal infections. The compound is known for its broad-spectrum antibacterial activity and enhanced efficacy against Gram-positive and Gram-negative bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-trans-Moxifloxacin involves several steps, starting from the preparation of the key intermediate, (1R,6S)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane. This intermediate is synthesized through a base-catalyzed reaction in halogenated solvents at temperatures below 40°C . The process is efficient and eco-friendly, yielding the desired product in high purity.
Industrial Production Methods
Industrial production of this compound typically involves the use of organic solvents and strong bases. The reaction mixture is heated to 40-80°C and stirred for several hours. After the reaction is complete, the mixture is cooled, and an organic acid is added to facilitate the separation of the product . This method is advantageous due to its mild reaction conditions and cost-effectiveness, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-trans-Moxifloxacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications.
Scientific Research Applications
(1R,6S)-trans-Moxifloxacin has numerous applications in scientific research, including:
Chemistry: Used as a key intermediate in the synthesis of other fluoroquinolone derivatives.
Biology: Studied for its antibacterial activity and mechanism of action.
Medicine: Used in the development of new antibiotics and treatment regimens for bacterial infections.
Industry: Employed in the production of pharmaceutical formulations and as a reference standard in quality control
Mechanism of Action
The mechanism of action of (1R,6S)-trans-Moxifloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial growth and cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,6S)-trans-Moxifloxacin include other fluoroquinolones such as ciprofloxacin, levofloxacin, and gatifloxacin. These compounds share a similar core structure and mechanism of action but differ in their pharmacokinetic properties and spectrum of activity.
Uniqueness
This compound is unique due to its enhanced activity against specific bacteria, such as Mycobacteria spp. and Legionella, and its ability to treat a wide range of infections with fewer side effects compared to other fluoroquinolones .
Properties
IUPAC Name |
7-[(4aS,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABPRXSRWADJSP-ZBEGNZNMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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